3-Chloro-5H-[1,2,4]triazino[5,6-B]indole
Description
3-Chloro-5H-[1,2,4]triazino[5,6-b]indole is a heterocyclic compound featuring a fused triazine-indole scaffold with a chlorine substituent at the 3-position. This structural motif is notable for its pharmacological versatility, including antimicrobial, anticancer, and enzyme inhibitory activities . The chlorine atom enhances electron-withdrawing properties, influencing reactivity and binding interactions with biological targets.
Properties
IUPAC Name |
3-chloro-5H-[1,2,4]triazino[5,6-b]indole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H5ClN4/c10-9-12-8-7(13-14-9)5-3-1-2-4-6(5)11-8/h1-4H,(H,11,12,14) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CIOHRSSLXPQPQZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C3=C(N2)N=C(N=N3)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H5ClN4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
204.61 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 3-Chloro-5H-[1,2,4]triazino[5,6-B]indole typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the cyclization of appropriate precursors under specific conditions. For instance, the reaction of 3-allylthio-5H-[1,2,4]triazino[5,6-B]indole with halogenating agents can lead to the formation of the desired compound . Industrial production methods may involve optimization of these synthetic routes to ensure higher yields and purity.
Chemical Reactions Analysis
3-Chloro-5H-[1,2,4]triazino[5,6-B]indole undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, leading to the formation of different derivatives.
Cyclization Reactions: It can participate in cyclization reactions to form more complex structures.
Common reagents used in these reactions include halogenating agents, reducing agents, and various nucleophiles. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Biology: The compound has shown potential as an iron chelator, which can be used in cancer therapy.
Medicine: Its derivatives have been evaluated for their antiproliferative activity against cancer cells.
Mechanism of Action
The mechanism of action of 3-Chloro-5H-[1,2,4]triazino[5,6-B]indole involves its interaction with specific molecular targets. For instance, its derivatives have been shown to selectively bind to ferrous ions, which can inhibit cancer cell proliferation by inducing apoptosis through the mitochondrial pathway . This interaction with iron ions highlights its potential as an iron chelator in cancer therapy.
Comparison with Similar Compounds
Structural and Functional Comparison with Analogous Compounds
The pharmacological and physicochemical properties of triazino[5,6-b]indole derivatives are highly dependent on substituents and annulated ring systems. Below is a comparative analysis of key analogs:
Key Observations:
Substituent Effects :
- Chlorine (Cl) : Enhances electrophilicity, improving interactions with enzymes like carbonic anhydrase .
- Methyl (CH3) : Increases lipophilicity, aiding membrane permeability in antimicrobial agents .
- Bromine (Br) : Introduces steric bulk and stabilizes charge-transfer complexes, as seen in bromophenacyl derivatives .
Annulated Systems: Linear annulation (e.g., thiazolo[3′,2′:2,3]triazinoindoles) improves metabolic stability compared to angular analogs .
Notable Findings :
- Antimicrobial Activity: Bromine-substituted derivatives exhibit superior activity against Leishmania donovani (IC50 = 4.01 µM) compared to methylated analogs .
- Anticancer Potential: Triazolotriazinoindoles show nanomolar efficacy against breast (MCF-7) and liver (HepG2) cancer cells, attributed to their planar fused-ring systems .
- Enzyme Inhibition : The chloro derivative’s electron-deficient core is theorized to enhance binding to carbonic anhydrase isoforms (CA I, II, IX) .
Physicochemical and Spectral Data
Table 3: Spectral and Analytical Profiles
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